Cas no 826-45-9 ([4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol)

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol structure
826-45-9 structure
Product Name:[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Numéro CAS:826-45-9
Le MF:C10H18O2
Mégawatts:170.248723506927
MDL:MFCD23135544
CID:687315
PubChem ID:13227630
Update Time:2024-10-27

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Propriétés chimiques et physiques

Nom et identifiant

    • Bicyclo[2.2.2]octane-1,4-diyldimethanol
    • [4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
    • Bicyclo[2.2.2]octane-1,4-dimethanol
    • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane
    • 1,4-Bis(hydroxylmethyl)bicyclo[2.2.2]octane
    • [4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl]methanol
    • CS-0042234
    • AC2223
    • DS-4127
    • MFCD23135544
    • 1,4-bis(hydroxymethyl)bicyclo[2.2.2.]octane
    • 826-45-9
    • DB-360177
    • SCHEMBL25056171
    • SCHEMBL11799796
    • (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
    • SY103165
    • EN300-373273
    • DTXSID00530170
    • AKOS016006918
    • MDL: MFCD23135544
    • Piscine à noyau: 1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2
    • La clé Inchi: DLBHMXBDKPROEG-UHFFFAOYSA-N
    • Sourire: OCC12CCC(CC1)(CO)CC2

Propriétés calculées

  • Qualité précise: 170.130679813g/mol
  • Masse isotopique unique: 170.130679813g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 2
  • Complexité: 132
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.8
  • Surface topologique des pôles: 40.5Ų

Propriétés expérimentales

  • Point d'ébullition: 298.8±8.0°C at 760 mmHg
  • Le PSA: 40.46000
  • Le LogP: 1.31160

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Informations de sécurité

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM132723-1g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
1g
$204 2021-08-05
Chemenu
CM132723-5g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
5g
$561 2021-08-05
Chemenu
CM132723-10g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
10g
$935 2021-08-05
Chemenu
CM132723-25g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
25g
$1870 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B875894-1g
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 97%
1g
¥1,281.60 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-100mg
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
100mg
315CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-5g
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
5g
4267.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-1g
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
1g
987.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-250mg
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
250mg
725CNY 2021-05-08
Fluorochem
229856-250mg
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 95%
250mg
£64.00 2022-02-28

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Référence
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Méthode de production 2

Conditions de réaction
Référence
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
Novel vitamin D receptor ligands bearing a spherical hydrophobic core structure-Comparison of bicyclic hydrocarbon derivatives with boron cluster derivatives
Wongmayura, Angsuma; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1756-1760

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Référence
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Méthode de production 6

Conditions de réaction
1.1 -
2.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Référence
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Référence
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Méthode de production 9

Conditions de réaction
1.1 -
2.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
3.1 -
Référence
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Méthode de production 10

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  5 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Référence
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Méthode de production 11

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Référence
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Méthode de production 15

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Competitive carbon-oxygen cleavage, sulfur-oxygen cleavage, and electron transfer in the lithium aluminum hydride reduction of hindered disulfonates
Wang, Shin Shin; et al, Journal of Organic Chemistry, 1985, 50(5), 653-6

Méthode de production 16

Conditions de réaction
1.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Référence
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
2.1 -
Référence
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Méthode de production 18

Conditions de réaction
1.1 -
2.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 19

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Méthode de production 20

Conditions de réaction
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 21

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform ;  cooled; rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Référence
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Méthode de production 22

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; 2.5 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
3.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Méthode de production 23

Conditions de réaction
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Référence
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Méthode de production 24

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Référence
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Raw materials

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preparation Products

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
Numéro de commande:sfd11661
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:36
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Numéro de commande:A864372
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:46
Prix ($):692.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
sfd11661
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
A864372
Pureté:99%
Quantité:25g
Prix ($):692.0
Courriel